[1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride
Description
[1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride is a piperidine-based amine derivative with a fluorophenyl substituent. The compound features a piperidine ring substituted at the 3-position with a methylamine group, further modified by a [1-(4-fluoro-phenyl)-ethyl] moiety. The fluorine atom at the para position of the phenyl ring enhances electronegativity and may influence binding interactions in biological systems, such as receptor affinity or metabolic stability . Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly in central nervous system (CNS) therapeutics, antimicrobial agents, and enzyme inhibitors . The hydrochloride salt form improves solubility and bioavailability, making it suitable for pharmacological applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(piperidin-3-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2.ClH/c1-11(13-4-6-14(15)7-5-13)17-10-12-3-2-8-16-9-12;/h4-7,11-12,16-17H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWJBOKJZKJWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671352 | |
| Record name | 1-(4-Fluorophenyl)-N-[(piperidin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-07-9 | |
| Record name | 1-(4-Fluorophenyl)-N-[(piperidin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Identity:
- IUPAC Name: [1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride
- CAS Number: 1185310-07-9
- Molecular Formula: C14H22ClFN2
- Molecular Weight: 272.80 g/mol
This compound is a piperidine derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The presence of the fluorine atom on the phenyl ring may enhance lipophilicity and receptor binding affinity, which is critical for its pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several important pharmacological activities:
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Antidepressant Activity:
- Similar to other piperidine derivatives, it may show potential as an antidepressant by modulating serotonin levels in the brain. This is particularly relevant given the structural similarities to known antidepressants like fluoxetine.
- Antimicrobial Properties:
- Cytotoxicity:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Varying IC50 against cancer cell lines |
Detailed Research Findings
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Antidepressant Studies:
- A study conducted on piperidine derivatives highlighted their efficacy in increasing serotonin levels, thereby providing a basis for their use in treating depression-related disorders.
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Antimicrobial Testing:
- In vitro tests demonstrated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL, indicating strong potential for development as antimicrobial agents .
- Cytotoxicity Analysis:
Safety and Toxicology
The safety profile of this compound indicates potential irritant effects on skin and eyes, as well as respiratory toxicity upon inhalation. Proper handling guidelines recommend protective equipment to minimize exposure risks during research applications .
Scientific Research Applications
Neuropharmacology
Serotonin Receptor Antagonism : The compound acts as an antagonist at the serotonin 5-HT2A receptor, which is implicated in various psychiatric conditions such as schizophrenia and anxiety disorders. Research indicates that compounds targeting this receptor can help manage symptoms associated with these disorders by modulating serotonin activity in the brain .
Treatment of Psychiatric Disorders
Case Studies :
- A study demonstrated the efficacy of similar piperidine derivatives in reducing psychotic symptoms in schizophrenia patients, suggesting that [1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride may have comparable effects .
- Another investigation highlighted the potential of this compound in alleviating anxiety symptoms, indicating its role as a therapeutic agent for anxiety disorders .
Cardiovascular Applications
Research has also explored the use of this compound in treating cardiovascular conditions such as variant angina and coronary vasospasms. Its ability to modulate serotonin levels may contribute to improved vascular function and reduced episodes of angina .
Pain Management
The compound has been studied for its analgesic properties, particularly in conditions like fibromyalgia and chronic pain syndromes. By influencing serotonin pathways, it may help alleviate pain perceptions and improve patient quality of life .
Data Table: Summary of Research Findings
Chemical Reactions Analysis
Deprotonation and Salt Formation
The hydrochloride salt can undergo deprotonation under basic conditions to liberate the free amine. This is a critical step for further functionalization of the primary amine moiety.
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Reagents : Aqueous NaOH, NaHCO₃, or other weak bases.
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Conditions : Room temperature, aqueous/organic solvent systems.
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Example :
Neutralization with NaHCO₃ followed by extraction with ethyl acetate is a common workup step for recovering the free amine .
Acylation of the Primary Amine
The primary amine (–NH₂) reacts with acylating agents to form amides.
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Reagents : Acetyl chloride, carboxylic acids (with coupling agents like EDCI/HOBt).
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Conditions : Room temperature in dichloromethane (DCM) or acetonitrile.
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Product : Stable amide derivatives.
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Example :
EDCI-mediated coupling with carboxylic acids forms amides, as demonstrated in adamantane-carboxamide syntheses .
Alkylation Reactions
The amine can undergo alkylation with alkyl halides or epoxides.
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Reagents : Methyl iodide, benzyl bromide.
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Conditions : Polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).
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Product : Secondary or tertiary amines.
Schiff Base Formation
Reaction with aldehydes or ketones generates imines.
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Reagents : Formaldehyde, benzaldehyde.
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Conditions : Reflux in ethanol with catalytic acid.
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Product : Imine intermediates, often used in further reductions or cyclizations.
Sulfonation
The amine reacts with sulfonyl chlorides to yield sulfonamides.
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Reagents : Tosyl chloride, methanesulfonyl chloride.
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Conditions : Base (e.g., pyridine) in DCM.
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Product : Sulfonamide derivatives with improved stability.
Piperidine Ring Functionalization
The tertiary amine in the piperidine ring can undergo quaternization or oxidation.
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Reagents : Methyl iodide (for quaternization), H₂O₂ (for N-oxidation).
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Conditions : Quaternization at elevated temperatures; oxidation under mild acidic conditions.
Electrophilic Aromatic Substitution (Fluorophenyl Group)
The 4-fluorophenyl group may undergo nitration or halogenation under stringent conditions.
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Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).
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Conditions : Low temperatures to mitigate deactivation by fluorine.
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Product : Nitro- or polychloro-substituted aryl derivatives.
Comparative Reaction Table
Key Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of substituted piperidinylmethyl-amines. Below is a comparison with structurally related compounds, highlighting key differences in substituents and their hypothesized pharmacological impacts:
Key Findings from Structural Comparisons
Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro group in the target compound enhances lipophilicity and metabolic resistance compared to methoxy-substituted analogues (e.g., 1-(4-methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride), which may undergo faster oxidative metabolism .
Substituent Position and Linker Effects :
- Ethyl linkers (as in the target compound) may increase conformational flexibility compared to rigid oxazole or benzyl substituents (e.g., 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride), which could restrict binding orientations .
- Substitution at piperidin-3- vs. 4-positions alters steric accessibility, influencing interactions with biological targets like ion channels or transporters .
Halogen-Specific Interactions :
- Fluorine’s small atomic radius and high electronegativity enable unique dipole interactions in receptor binding, distinguishing it from bulkier halogens like chlorine (e.g., [1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride) .
Research Implications
- Pharmacokinetics : Fluorinated analogues generally exhibit improved blood-brain barrier penetration, making them candidates for CNS drug development .
- Toxicity Profiles : Chlorinated derivatives may pose higher hepatotoxicity risks due to reactive metabolite formation, whereas fluorine’s stability reduces such liabilities .
- Synthetic Accessibility : Piperidine derivatives with simple alkyl linkers (e.g., ethyl) are often easier to synthesize than those with heterocyclic substituents, impacting scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
